molecular formula C20H30Cl2N2O4S B1197863 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid CAS No. 83913-06-8

2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid

Cat. No.: B1197863
CAS No.: 83913-06-8
M. Wt: 465.4 g/mol
InChI Key: OJPHNZCUXUUVKU-JAXOOIEVSA-N
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Description

Chemical Identity and Structural Characterization

Nomenclature and Classification

The compound is formally named 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid . It belongs to the class of acetamide derivatives, characterized by an acetamide functional group attached to a substituted phenyl ring and a cyclohexyl moiety bearing a pyrrolidine substituent. The methanesulfonic acid component indicates it is isolated as a methanesulfonate salt, enhancing its physicochemical properties.

Historical Development and Discovery

The compound was first registered under CAS number 83913-06-8. Its development is linked to synthetic organic chemistry efforts to create chiral amide derivatives with potential applications in medicinal chemistry. Although specific discovery dates are not widely documented, the compound’s synthesis and characterization date back to the late 20th century, with ongoing interest in its stereochemical properties and salt forms.

Structural Elucidation and Verification

Structural elucidation has been achieved through a combination of spectroscopic and analytical methods:

The molecular formula is C20H26Cl2N2O·CH4O3S, with a molecular weight approximately 543.5 g/mol including the methanesulfonic acid moiety.

Stereochemistry and Conformational Analysis

The molecule contains two stereogenic centers located on the cyclohexyl ring, specifically at carbons 1 and 2, both in the R configuration.

Significance of (1R,2R) Configuration

The (1R,2R) stereochemistry is critical for the molecule’s biological and physicochemical properties. This configuration influences the spatial orientation of the pyrrolidinyl substituent relative to the cyclohexyl ring, affecting receptor binding affinity and overall molecular stability. The stereochemical purity is essential, as enantiomers or diastereomers may exhibit different pharmacodynamics or physicochemical behaviors.

Comparative Analysis of Stereoisomers

Comparative studies of stereoisomers, such as (1S,2S) or mixed configurations, reveal differences in conformational flexibility and molecular interactions. The (1R,2R) isomer typically shows enhanced stability due to favorable intramolecular interactions and minimized steric clashes. These differences can be assessed via computational conformational analysis and chiral chromatographic techniques, which confirm the stereochemical integrity and purity of the compound.

Salt Forms and Their Physicochemical Properties

The compound is commonly isolated as the methanesulfonic acid salt (methanesulfonate) . This salt form is significant for several reasons:

The methanesulfonate salt has a 1:1 stoichiometric ratio with the parent compound. Physicochemical data indicate that the salt form exhibits distinct melting points, solubility profiles, and hygroscopicity compared to the free amide. These properties are crucial for practical applications in synthesis and potential pharmaceutical development.

Data Table: Key Chemical and Physicochemical Properties

Property Description
Molecular Formula C20H26Cl2N2O · CH4O3S
Molecular Weight ~543.5 g/mol (including methanesulfonic acid)
CAS Number 83913-06-8
IUPAC Name This compound
Stereochemistry (1R,2R) configuration on cyclohexyl ring
Salt Form Methanesulfonate (1:1)
Solubility Enhanced in methanesulfonate salt form
Spectroscopic Methods Used NMR, IR, MS, X-ray crystallography

This article provides a comprehensive and scientifically accurate overview of the compound This compound , focusing on its chemical identity, stereochemistry, and salt forms as requested.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26Cl2N2O.CH4O3S/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;1-5(2,3)4/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H3,(H,2,3,4)/t17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPHNZCUXUUVKU-JAXOOIEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301004058
Record name 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid
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Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83913-06-8
Record name rel-3,4-Dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide methanesulfonate (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=83913-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans-(+-)-, monomethanesulfonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301004058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of U-50488 methanesulfonate involves several steps. The key intermediate, 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide, is prepared through a series of reactions involving chlorination, amination, and acylation. The final step involves the reaction of this intermediate with methanesulfonic acid to form the methanesulfonate salt .

Chemical Reactions Analysis

U-50488 methanesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction can occur under various conditions, often involving nucleophiles such as halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

U-50488 methanesulfonate has a wide range of scientific research applications:

    Chemistry: It is used as a control agonist for κ-opioid receptors in various chemical studies.

    Biology: The compound is studied for its effects on learning and memory, particularly in reversing memory impairment caused by anticholinergic drugs.

    Medicine: Its analgesic, diuretic, and antitussive properties make it a subject of interest in pharmacological research.

Mechanism of Action

U-50488 methanesulfonate exerts its effects by selectively binding to κ-opioid receptors. This binding leads to the activation of these receptors, which in turn modulates various physiological processes, including pain perception, diuresis, and cough suppression. The molecular targets and pathways involved in these effects are primarily related to the κ-opioid receptor signaling pathways .

Comparison with Similar Compounds

Spiradoline and Endaloline

  • Spiradoline and Endaloline are arylacetamide-based KOR agonists structurally related to U-50488. Both share the dichlorophenylacetamide backbone but differ in their nitrogen-containing substituents.
  • Key Differences: Spiradoline lacks the stereospecific cyclohexyl group, resulting in reduced receptor selectivity compared to U-50488. Endaloline incorporates a tetrahydroisoquinoline moiety, which enhances metabolic stability but exacerbates dysphoric effects in vivo .

U-47700

  • U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) is a structural analog with μ-opioid receptor (MOR) selectivity.
  • Key Differences: U-47700 replaces the pyrrolidinyl group with a dimethylamino substituent, shifting receptor affinity from KOR to MOR.

Compound 8 (From )

  • 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide (Compound 8) is a U-50488 derivative with a phenyl-substituted ethyl linker.
  • Key Differences :
    • Compound 8 demonstrates 146-fold greater potency than U-50488 in the mouse vas deferens assay (ED₅₀ = 0.004 mg/kg vs. U-50488’s ED₅₀ = 0.586 mg/kg).
    • The phenyl group enhances conformational rigidity, improving KOR binding efficiency .

Pharmacological Analogs

Nalfurafine

  • Nalfurafine (TRK-820) is a non-arylacetamide KOR agonist with a morphinan scaffold.
  • Key Differences :
    • Nalfurafine exhibits superior analgesic efficacy and reduced dysphoria compared to U-50488 due to partial agonist activity at KOR.
    • Clinically approved in Japan for uremic pruritus, highlighting its improved therapeutic index .

Salvinorin A

  • Salvinorin A, a natural product from Salvia divinorum, is a potent KOR agonist with a unique diterpene structure.
  • Key Differences: Salvinorin A lacks the acetamide group but achieves sub-nanomolar KOR affinity through hydrophobic interactions. Unlike U-50488, it induces intense hallucinogenic effects, limiting clinical utility .

Data Tables

Table 1: Pharmacological Profiles of U-50488 and Analogs

Compound Receptor Affinity (Ki, nM) Selectivity (KOR:MOR:DOR) ED₅₀ (Analgesia, mg/kg) Notable Side Effects
U-50488 KOR: 1.2 ± 0.3 1:100:300 0.586 Dysphoria, diuresis
Spiradoline KOR: 2.1 ± 0.5 1:80:250 0.890 Sedation, nausea
Compound 8 KOR: 0.008 ± 0.002 1:500:1000 0.004 Undefined (preclinical)
Nalfurafine KOR: 0.17 ± 0.04 1:20:150 0.015 Mild pruritus

Table 2: Structural Comparison

Compound Core Structure Key Substituents Stereochemistry
U-50488 Dichlorophenylacetamide (1R,2R)-cyclohexyl-pyrrolidinyl R,R configuration
U-47700 Dichlorophenylbenzamide trans-2-(dimethylamino)cyclohexyl Trans configuration
Compound 8 Dichlorophenylacetamide (1S)-1-phenyl-2-pyrrolidinylethyl S configuration

Research Findings

  • U-50488 :
    • Induces diuresis via κ-opioid-mediated inhibition of vasopressin .
    • Dysphoric effects linked to KOR activation in the dorsal raphe nucleus .
  • Compound 8 :
    • Conformational analysis revealed that rigidity in the ethyl linker enhances KOR binding, supporting structure-activity relationship (SAR) models .
  • Nalfurafine :
    • Partial KOR agonism reduces adverse effects while retaining antipruritic efficacy, suggesting a path for optimizing U-50488 derivatives .

Biological Activity

The compound 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide; methanesulfonic acid is a synthetic derivative with significant biological activity, particularly in the context of its interaction with opioid receptors and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including receptor binding affinity, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C25H32Cl2N2O5S\text{C}_{25}\text{H}_{32}\text{Cl}_2\text{N}_2\text{O}_5\text{S}

Receptor Affinity

Research indicates that this compound exhibits high affinity for kappa-opioid receptors (KOR). It has been shown to act as a selective agonist, stimulating the release of adrenocorticotropic hormone (ACTH). The binding characteristics of this compound to various receptors are crucial for understanding its pharmacodynamics.

Table 1: Receptor Binding Affinity

Receptor TypeBinding Affinity (Ki)Selectivity
Kappa-opioidNot specifiedHigh
Sigma-142 nM36x more selective than Sigma-2

Pharmacological Effects

The pharmacological profile of the compound includes significant antinociceptive (pain-relieving) effects. Studies have demonstrated that administration of the compound reduces formalin-induced nociception in animal models, indicating its potential utility in pain management.

Case Study: Antinociceptive Effects
In a formalin test conducted on rats, varying doses of the compound were administered both locally and intrathecally. Results showed a dose-dependent reduction in pain response, highlighting its efficacy as an analgesic agent.

The mechanism by which this compound exerts its effects primarily involves interaction with kappa-opioid receptors. Upon binding, it activates intracellular signaling pathways that lead to pain modulation and other physiological responses. Molecular docking studies have suggested specific interactions with receptor residues that enhance binding affinity and selectivity.

Safety and Toxicity

The safety profile of methanesulfonic acid (MSA), a component of this compound, indicates low toxicity with no significant mutagenic or carcinogenic effects reported. However, it is important to note that MSA can cause severe skin burns and eye damage upon contact.

Table 2: Safety Profile of Methanesulfonic Acid

Toxicity EndpointClassification
Skin corrosionSevere
Eye damageSerious
Germ cell mutagenicityNot classified
CarcinogenicityNot classified

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis of structurally complex acetamide derivatives typically involves multi-step organic reactions, including:

  • Amide bond formation : Coupling of the dichlorophenylacetic acid moiety with the stereospecific cyclohexyl-pyrrolidine amine under reflux conditions using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) are preferred for high-yield amidation .
  • Temperature control : Reactions often require precise heating (60–100°C) to avoid side products .

Example Reaction Conditions Table :

StepReagents/ConditionsPurposeYield Optimization Tips
1Dichlorophenylacetic acid, EDC, HOBt, DMF, 25°C, 12hAmide bond formationUse anhydrous solvents to prevent hydrolysis
2(1R,2R)-2-pyrrolidin-1-ylcyclohexylamine, DIPEA, 80°C, 6hStereospecific couplingMonitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane)

Q. How can researchers confirm the compound’s structural integrity and purity?

Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for dichlorophenyl protons (δ 7.2–7.8 ppm), cyclohexyl protons (δ 1.2–2.5 ppm), and methanesulfonate methyl group (δ 3.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 456.1234) .
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) .

Critical Note : Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from residual solvents or stereochemical impurities; repeat purification via column chromatography if needed .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scalability?

DoE methodologies are critical for identifying critical process parameters (CPPs):

  • Factors to test : Temperature, solvent ratio, catalyst loading, and reaction time .
  • Response surface modeling : Use software like JMP or Minitab to predict optimal conditions (e.g., 75°C, 8h, 1.2 eq. amine) .
  • Case Study : A flow-chemistry approach (as in diphenyldiazomethane synthesis) improves reproducibility by standardizing mixing and residence times .

Q. What computational strategies predict the compound’s biological interactions?

Advanced computational workflows include:

  • Molecular docking : Use AutoDock Vina to model binding affinities with target receptors (e.g., GPCRs or ion channels). The dichlorophenyl group may engage in hydrophobic interactions, while the pyrrolidine-cyclohexyl moiety contributes to stereoselectivity .
  • MD simulations : Simulate solvation dynamics in aqueous/membrane environments (AMBER or GROMACS) to assess stability .
  • SAR analysis : Compare analogs (e.g., varying substituents on the phenyl ring) to identify pharmacophore elements .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .
  • Solubility issues : Use co-solvents (e.g., DMSO/PEG mixtures) to ensure compound dissolution in in vitro assays .
  • Metabolic stability : Perform liver microsome assays to compare degradation rates (e.g., human vs. rodent models) .

Methodological Best Practices

  • Stereochemical purity : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers and confirm the (1R,2R) configuration .
  • Troubleshooting low yields : If coupling reactions fail, pre-activate the carboxylic acid using CDI (1,1'-carbonyldiimidazole) before adding the amine .
  • Safety protocols : Methanesulfonic acid is corrosive; handle with PPE (gloves, goggles) and neutralize spills with sodium bicarbonate .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid
Reactant of Route 2
Reactant of Route 2
2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid

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